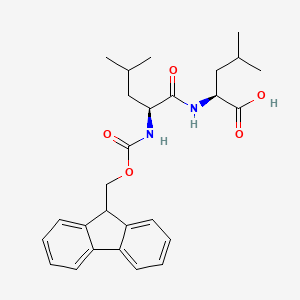

Fmoc-leu-leu-OH

Description

BenchChem offers high-quality Fmoc-leu-leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-leu-leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-16(2)13-23(25(30)28-24(26(31)32)14-17(3)4)29-27(33)34-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22-24H,13-15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBBXRXTYWLDPL-ZEQRLZLVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of Fmoc-Leu-Leu-OH

This in-depth technical guide details the chemical properties, synthesis, and supramolecular potential of Fmoc-Leu-Leu-OH , a critical building block in peptide chemistry and materials science.

Executive Summary

Fmoc-Leu-Leu-OH (N-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-leucine) is a hydrophobic dipeptide derivative primarily used as an intermediate in solid-phase peptide synthesis (SPPS) and as a self-assembling motif in supramolecular chemistry. Distinguished by its bulky fluorenyl moiety and hydrophobic leucine side chains, it serves as a model system for studying

Chemical Identity & Physicochemical Properties

Nomenclature and Identification

| Parameter | Technical Detail |

| IUPAC Name | (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid |

| Common Name | Fmoc-Leu-Leu-OH |

| CAS Number | 88743-98-0 |

| Molecular Formula | |

| Molecular Weight | 466.58 g/mol |

| Chirality | L, L (S, S configuration at |

Physical Characteristics

-

Appearance: White to off-white crystalline powder.

-

Solubility Profile:

-

Soluble: DMSO, DMF, NMP (polar aprotic solvents required for stock solutions).

-

Sparingly Soluble: Dichloromethane (DCM), Methanol.

-

Insoluble: Water (at neutral pH).[2] Solubility can be induced in aqueous buffers at pH > 8.0 (forming the carboxylate salt), but this risks Fmoc deprotection over time.

-

-

pKa Values (Predicted):

-

Carboxylic Acid (-COOH): ~3.6 – 4.0

-

Amide NH: >15 (non-ionizable under standard conditions)

-

Structural Characterization & Spectroscopy

NMR Signature (Expected in DMSO- )

The

-

Fmoc Group (

7.3 – 7.9 ppm): Two sets of multiplets corresponding to the 8 aromatic protons of the fluorene ring. -

Amide Protons (

7.5 – 8.5 ppm): Two distinct signals; the urethane NH (attached to Fmoc) typically appears upfield relative to the peptide bond NH. -

-Protons (

-

Fmoc Methylene/Methine (

4.2 – 4.4 ppm): The -

Leucine Side Chains:

-

1.4 – 1.7 ppm:

-

0.8 – 0.9 ppm: Strong doublets corresponding to the four terminal methyl groups (

-

1.4 – 1.7 ppm:

Mass Spectrometry

-

ESI-MS (Positive Mode): Dominant peak at

Da and -

Fragmentation: Loss of the Fmoc group (

~179 for dibenzofulvene) is a common fragmentation pathway under high collision energy.

Synthesis Protocols

Solid-Phase Peptide Synthesis (SPPS) Strategy

The most robust method for generating high-purity Fmoc-Leu-Leu-OH involves loading the C-terminal leucine onto a 2-Chlorotrityl Chloride (2-CTC) resin to prevent racemization during cleavage.

Workflow Diagram:

Caption: Step-wise SPPS workflow using acid-labile resin to yield the protected dipeptide acid.

Step-by-Step Protocol:

-

Resin Loading: Swell 2-CTC resin in dry DCM. Add Fmoc-Leu-OH (1.2 eq) and DIPEA (4 eq). Agitate for 2 hours. Cap unreacted sites with methanol.

-

Fmoc Deprotection: Treat resin with 20% piperidine in DMF (

min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF. -

Coupling: Activate the second Fmoc-Leu-OH (3 eq) using HCTU (2.9 eq) and DIPEA (6 eq) in DMF. Add to resin and shake for 1 hour. Confirm coupling via Kaiser test (negative result = colorless).

-

Cleavage: Wash resin with DCM. Treat with dilute acid (1% TFA in DCM) for

min. This mild condition cleaves the peptide from the resin without removing the N-terminal Fmoc group or t-butyl side chain protectors (if present). -

Isolation: Concentrate the filtrate and precipitate in cold diethyl ether.

Supramolecular Chemistry & Self-Assembly

Fmoc-dipeptides are renowned for their ability to form self-assembled hydrogels. While Fmoc-Phe-Phe-OH (Fmoc-FF) is the gold standard, Fmoc-Leu-Leu-OH exhibits distinct assembly behaviors driven by the hydrophobicity of the leucine isobutyl side chains.

Mechanism of Assembly

The self-assembly is driven by three non-covalent forces:

- Stacking: The aromatic fluorenyl rings stack to form the structural backbone.

-

Hydrogen Bonding: Intermolecular H-bonds between peptide backbones stabilize

-sheet formations. -

Hydrophobic Interlocking: The leucine side chains interdigitate, excluding water and driving fibril formation.

Self-Assembly Pathway:

Caption: Mechanism of Fmoc-Leu-Leu-OH self-assembly from monomeric solution to hydrogel state.

Experimental Gelation Protocol (Solvent Switch)

Unlike Fmoc-FF, Fmoc-Leu-Leu-OH is less prone to spontaneous gelation in pure water due to steric bulk. It often requires a "solvent switch" method:

-

Stock Solution: Dissolve Fmoc-Leu-Leu-OH in DMSO at 100 mg/mL.

-

Trigger: Rapidly dilute the stock solution into water or PBS (final concentration 5–10 mg/mL).

-

Observation: A white, opaque hydrogel or precipitate forms depending on pH. A pH of ~5.0–6.0 favors gelation by protonating the C-terminal carboxylate, reducing charge repulsion.

Handling, Stability, and Safety

Stability Profile

-

Base Sensitivity: The Fmoc group is highly labile to secondary amines (piperidine, morpholine) and inorganic bases (NaOH > pH 9). Avoid prolonged exposure to basic aqueous solutions.

-

Acid Stability: Stable to TFA and HCl.

-

Thermal: Stable up to ~140°C (melting point), but prolonged heating in solution can induce diketopiperazine (DKP) formation, leading to peptide degradation.

Safety (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle powder in a fume hood to avoid inhalation.

-

Storage: Store at +2°C to +8°C, desiccated. Keep container tightly closed to prevent hydrolysis.

References

-

PubChem. (n.d.).[3] Fmoc-Leu-Leu-OH Compound Summary. National Library of Medicine. Retrieved from [Link]

- Fleming, S., & Ulijn, R. V. (2014). Design of Nanostructures Based on Aromatic Peptide Amphiphiles. Chemical Society Reviews. (Contextual grounding for Fmoc-dipeptide assembly mechanisms).

- Vegners, R., et al. (1995). Fmoc-Leu-Asp hydrogels.

Sources

An In-depth Technical Guide to the Synthesis and Discovery of Fmoc-Protected Dipeptides

Abstract

The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group has become a cornerstone in modern peptide synthesis, enabling the efficient and high-purity assembly of peptides.[] This guide provides a comprehensive technical overview of the synthesis and discovery of Fmoc-protected dipeptides, tailored for researchers, scientists, and professionals in drug development. We will delve into the foundational principles of Fmoc chemistry, explore various synthetic strategies, detail purification and characterization protocols, and discuss the pivotal role of dipeptides in the landscape of drug discovery. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction: The Significance of Fmoc-Protected Dipeptides

Dipeptides, the shortest peptide chains, are not merely building blocks but are increasingly recognized for their therapeutic potential. Their advantages include low toxicity, potential for oral availability, and the ability to mimic key fragments of larger bioactive peptides and proteins.[2] The Fmoc protecting group is instrumental in the synthesis of these molecules. Its base-lability allows for mild deprotection conditions, preserving the integrity of sensitive amino acid side chains and complex modifications, a significant advantage over harsher methods like those used in Boc/Bzl chemistry.[3][4] This guide will navigate the critical aspects of working with Fmoc-protected dipeptides, from initial synthesis to their application in generating novel therapeutic leads.

Core Synthetic Strategies

The synthesis of Fmoc-protected dipeptides can be broadly categorized into two primary approaches: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. The choice between these methods is dictated by the desired scale, the specific dipeptide sequence, and the intended downstream application.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the dominant methodology for peptide synthesis due to its ease of automation and purification.[][5] The growing peptide chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[5]

Causality in SPPS: The selection of the resin is a critical first step. For a C-terminal carboxylic acid, a 2-chlorotrityl resin is often employed, while a Rink amide resin is the choice for a C-terminal amide.[6] The mesh size of the resin is also a key consideration, particularly for automated synthesis, to prevent clogging of the reaction vessel.[6]

The synthesis of a dipeptide on a solid support follows a cyclical process of deprotection, activation, and coupling.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Manual Fmoc-SPPS of a Dipeptide

-

Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride for a C-terminal acid) in N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[6]

-

First Amino Acid Loading:

-

Dissolve the first Fmoc-protected amino acid (Fmoc-AA2-OH) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

Wash the resin thoroughly with DMF and Isopropanol (IPA).[7]

-

-

Fmoc Deprotection:

-

Second Amino Acid Coupling:

-

Activate the second Fmoc-protected amino acid (Fmoc-AA1-OH) by dissolving it with a coupling reagent (e.g., HCTU) and a base (e.g., collidine) in DMF.[6]

-

Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.[7]

-

Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

-

-

Final Washing: Wash the resin-bound dipeptide thoroughly with DMF and IPA.[7]

-

Cleavage and Deprotection (Optional): The dipeptide can be cleaved from the resin if the final product is desired without the solid support. For Fmoc-protected dipeptides, a mild cleavage cocktail (e.g., 1-5% TFA in DCM) is used to preserve the Fmoc group.[8]

Solution-Phase Synthesis

Solution-phase synthesis is often preferred for large-scale production of dipeptides due to its cost-effectiveness and scalability.[9] However, it requires careful purification after each step to remove byproducts and unreacted starting materials.

Causality in Solution-Phase Synthesis: The choice of protecting groups for amino acid side chains is critical to prevent side reactions.[10] For instance, the thiol group of cysteine is highly nucleophilic and requires protection to avoid unwanted disulfide bond formation.[10] Similarly, the indole side chain of tryptophan can be susceptible to modification, and a Boc protecting group is often employed.[10]

Detailed Experimental Protocol: Solution-Phase Synthesis of an Fmoc-Dipeptide

-

C-Terminal Protection: Protect the C-terminus of the second amino acid (AA2) as a methyl or benzyl ester.

-

N-Terminal Deprotection: If the N-terminus of AA2 is protected, remove the protecting group.

-

Coupling Reaction:

-

Dissolve the Fmoc-protected first amino acid (Fmoc-AA1-OH) and a coupling reagent (e.g., DCC/HOBt or HATU) in a suitable organic solvent (e.g., DMF or DCM).[7]

-

Add the C-terminally protected second amino acid (AA2-OR) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.

-

-

Work-up and Purification:

-

After the reaction is complete, filter off any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).[7]

-

Perform an aqueous work-up to remove water-soluble impurities.

-

Purify the Fmoc-dipeptide ester by column chromatography or recrystallization.

-

-

C-Terminal Deprotection: Remove the C-terminal protecting group (e.g., by hydrogenolysis for a benzyl ester) to yield the final Fmoc-protected dipeptide.

Alternative Synthetic Approaches

While SPPS and traditional solution-phase synthesis are the most common methods, other techniques offer unique advantages for specific applications.

-

Ugi Multicomponent Reaction: This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate peptide-like structures.[11][12][13] It is particularly useful for creating diverse libraries of dipeptide mimetics for screening purposes.[11][14][15]

-

Enzymatic Synthesis: The use of enzymes, such as proteases, offers a green and highly specific alternative for dipeptide synthesis.[16] These reactions are often performed in aqueous or mixed aqueous-organic media under mild conditions, minimizing the need for protecting groups.[16][17][18][19]

The Chemistry of Fmoc Protection and Deprotection

The success of Fmoc-based synthesis hinges on the precise control of the protection and deprotection steps.

Fmoc Protection

The Fmoc group is typically introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base.

Fmoc Deprotection Mechanism

Fmoc removal is a base-catalyzed elimination reaction.[20] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to a β-elimination that releases dibenzofulvene (DBF) and the free amine of the peptide.[20][21] The DBF is then trapped by the secondary amine to form a stable adduct.[21]

Sources

- 2. Novel Technologies for Dipeptide Drugs Design and their Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chempep.com [chempep.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bachem.com [bachem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ugi Reaction [organic-chemistry.org]

- 13. Ugi Reaction for Alternating Peptides | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Frontiers | Enzymatic synthesis of new antimicrobial peptides for food purposes [frontiersin.org]

- 20. total-synthesis.com [total-synthesis.com]

- 21. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Fmoc-Leu-Leu-OH in Peptide Chemistry

Topic: Role of Fmoc-Leu-Leu-OH in Peptide Chemistry Fundamentals Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Fmoc-Leu-Leu-OH (CAS: 88743-98-0) is a specialized dipeptide building block that transcends the role of a simple raw material.[1] In the context of Solid Phase Peptide Synthesis (SPPS), it serves as a strategic tool to mitigate "difficult sequence" aggregation phenomena associated with hydrophobic clustering.[2] Furthermore, it is a critical intermediate in the synthesis of peptide aldehyde and vinyl sulfone protease inhibitors (e.g., calpain and proteasome inhibitors like MG132 derivatives).

This guide analyzes the physicochemical rationale for using Fmoc-Leu-Leu-OH, addresses the inherent risks of C-terminal activation (racemization), and provides validated protocols for its application in high-fidelity peptide assembly.

Chemical Fundamentals & Hydrophobic Clustering

The Leucine-Zipper Effect in SPPS

The Leucine-Leucine motif is notoriously problematic in SPPS due to its high propensity for

-

Incomplete deprotection of the N-terminus.

-

Slow coupling kinetics for subsequent amino acids.

-

Deletion sequences (n-1 impurities).

Why use the Dipeptide? Coupling Fmoc-Leu-Leu-OH as a single unit effectively "skips" the problematic intermediate step of deprotecting and coupling the second leucine on the resin, where aggregation is most likely to initiate.

Physicochemical Properties

| Property | Specification |

| Molecular Formula | C₂₇H₃₄N₂O₅ |

| Molecular Weight | 466.58 g/mol |

| Solubility | Soluble in DMF, DMSO; limited solubility in DCM. |

| pKa (Carboxyl) | ~3.9 (Predicted) |

| Hygroscopicity | Low to Moderate (Store at +2°C to +8°C) |

Critical Challenge: C-Terminal Racemization

The most significant technical risk when using Fmoc-Leu-Leu-OH in SPPS is epimerization at the C-terminal leucine during activation. Unlike N-urethane protected amino acids (e.g., Fmoc-Leu-OH), where the carbamate group prevents oxazolone formation, the C-terminal residue of a dipeptide is amide-linked.

Mechanism of Failure (Oxazolone Formation)

Upon activation (e.g., with DIC/HOBt), the carbonyl oxygen of the penultimate leucine amide bond can attack the activated C-terminal carbonyl. This forms a 5(4H)-oxazolone intermediate.[3] The C-alpha proton of this ring is highly acidic and easily abstracted by bases (like DIPEA), leading to loss of chirality.

Visualization: Racemization Pathway

The following diagram illustrates the mechanistic risk of activating Fmoc-Leu-Leu-OH without proper suppressants.

Caption: Mechanism of C-terminal racemization via oxazolone formation. High-base conditions promote the shift to the achiral enol state.

Application: Synthesis of Protease Inhibitors

Fmoc-Leu-Leu-OH is the primary precursor for synthesizing peptide aldehydes (e.g., Fmoc-Leu-Leu-H ), which act as transition-state analogs for serine and cysteine proteases. The aldehyde pharmacophore forms a reversible hemiacetal adduct with the active site serine/cysteine.

Synthetic Workflow (Weinreb Amide Route)

Direct reduction of the carboxylic acid to an aldehyde is chemically difficult without over-reduction to the alcohol. The industry-standard protocol utilizes the Weinreb amide intermediate.

Caption: Synthetic pathway from Fmoc-Leu-Leu-OH to peptide aldehyde inhibitors via the Weinreb amide strategy.

Experimental Protocols

Protocol A: Low-Racemization Coupling in SPPS

Use this protocol when inserting Fmoc-Leu-Leu-OH into a peptide chain to minimize epimerization.

Reagents:

-

Coupling Reagent: DIC (Diisopropylcarbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole).[4] Note: HOAt is superior to HOBt for suppressing racemization.

-

Solvent: DMF (Anhydrous).

-

Base: None (Avoid tertiary amines like DIPEA during the activation step if possible; if necessary for salt wash, use Collidine which is a weaker base).

Step-by-Step:

-

Dissolution: Dissolve Fmoc-Leu-Leu-OH (3 eq. relative to resin) and HOAt (3 eq.) in minimal DMF.

-

Activation: Cool the solution to 0°C. Add DIC (3 eq.). Stir for 5 minutes.

-

Coupling: Add the pre-activated mixture to the resin-bound peptide.

-

Incubation: Shake for 60–90 minutes at room temperature. Do not heat.

-

Monitoring: Perform a Kaiser test. If incomplete, recouple using HATU/Collidine (2,4,6-trimethylpyridine) for a short duration (30 min). Collidine is sterically hindered and reduces proton abstraction risk.

Protocol B: Synthesis of Fmoc-Leu-Leu-Weinreb Amide

Precursor for aldehyde synthesis.

-

Setup: In a round-bottom flask, dissolve Fmoc-Leu-Leu-OH (1.0 mmol) in DCM (10 mL).

-

Reagents: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 mmol), HATU (1.1 mmol), and DIPEA (3.0 mmol).

-

Reaction: Stir at room temperature for 3 hours under Nitrogen.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Yield: Expect >85% yield of the Weinreb amide (stable white solid).

References

-

Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry. Link

-

Benoiton, N. L. (1996). 2-Alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids and their implication in carbodiimide-mediated reactions. Tetrahedron Letters.[5] Link

-

Douat, C., et al. (2000). Peptide Aldehyde Inhibitors of Proteasomes.[6] Journal of Medicinal Chemistry. Link

-

Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides". Chemical Society Reviews. Link

-

PubChem Compound Summary. (2024). Fmoc-Leu-Leu-OH (CID 15001118). National Center for Biotechnology Information. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For researchers, chemists, and drug development professionals navigating the intricate landscape of peptide synthesis, the strategic selection of protecting groups is paramount. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the dominant choice for solid-phase peptide synthesis (SPPS), revolutionizing the field with its unique chemical properties and operational advantages.[] This guide provides a comprehensive technical exploration of the Fmoc protecting group, delving into the core chemical principles, field-proven protocols, and critical considerations that underpin its successful application.

The Chemistry of Fmoc: A Tale of Orthogonality and Mild Conditions

The success of SPPS hinges on the use of protecting groups to ensure the specific and directional formation of peptide bonds.[][3] The Fmoc group serves as a temporary protecting group for the Nα-amino group of an amino acid.[4] Its widespread adoption is a direct result of the mild, base-labile conditions required for its removal, which stands in stark contrast to the harsh acidic conditions of the older tert-butyloxycarbonyl (Boc) strategy.[][5]

This fundamental difference forms the basis of the Fmoc strategy's key advantage: orthogonality . In Fmoc SPPS, the temporary Nα-Fmoc group is removed by a base (typically piperidine), while the permanent side-chain protecting groups and the resin linker are acid-labile, requiring treatment with a strong acid like trifluoroacetic acid (TFA) for their removal during the final cleavage step.[4][5][6] This orthogonal scheme, where different classes of protecting groups are removed by entirely different chemical mechanisms, minimizes side reactions and allows for the synthesis of complex and sensitive peptides.[5][]

The Mechanism of Fmoc Protection

The Fmoc group is introduced onto the α-amino group of an amino acid by reacting it with a highly reactive Fmoc-chloroformate (Fmoc-Cl) in the presence of a base. The nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate, with the chloride ion acting as a leaving group. The liberated hydrochloric acid is neutralized by the base.[8]

The Mechanism of Fmoc Deprotection: A β-Elimination Reaction

The removal of the Fmoc group is a critical and repeated step in the SPPS cycle. It proceeds via a base-catalyzed β-elimination mechanism.[9][10]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[9][10]

-

β-Elimination: This deprotonation leads to the formation of a carbanion, which then undergoes a β-elimination reaction. This results in the cleavage of the C-O bond, releasing the free Nα-amino group of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[9][10]

-

Dibenzofulvene Scavenging: The reactive DBF is immediately trapped by the excess secondary amine (piperidine) to form a stable adduct.[9][10] This prevents DBF from participating in unwanted side reactions with the growing peptide chain.

This two-step deprotection is typically rapid, with reactions in polar solvents like N,N-dimethylformamide (DMF) proceeding faster.[9]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[11][12][13] This solid-phase approach simplifies the entire process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps, a significant advantage over traditional solution-phase synthesis.[4][12][14]

The core SPPS cycle consists of two main stages: deprotection and coupling.

The SPPS Cycle: A Step-by-Step Breakdown

-

Resin Preparation & First Amino Acid Loading: The synthesis begins by selecting an appropriate resin based on the desired C-terminal functionality (e.g., carboxylic acid or amide).[15] The first Fmoc-protected amino acid is then covalently attached to the resin.[13][16]

-

Fmoc Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed to expose a free amine for the next coupling reaction.

-

Coupling: The next Fmoc-protected amino acid is activated and then coupled to the free amine of the preceding amino acid, forming a peptide bond.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.[12]

This cycle is repeated until the desired peptide sequence is assembled.[16]

Visualizing the Fmoc SPPS Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Key Reagents and Protocols in Fmoc SPPS

The success of Fmoc SPPS relies on the careful selection and application of various reagents.

Deprotection Reagents

While several bases can effect Fmoc removal, piperidine is the most commonly used secondary amine.[4]

| Reagent | Typical Concentration & Conditions | Notes |

| Piperidine | 20% in DMF, 2 x 5-10 minute treatments | The industry standard.[9][17] Repeated treatments ensure complete deprotection. |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-5% in DMF | A stronger, non-nucleophilic base that can be more effective for difficult or sluggish deprotections.[17] |

| Morpholine | 50% in DMF | A milder base, sometimes used for highly sensitive glycopeptides to minimize side reactions.[17] |

Incomplete deprotection can lead to the formation of deletion sequences, where an amino acid is missing from the final peptide.[10] Therefore, monitoring the completion of this step is crucial.

Coupling Reagents

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. A variety of coupling reagents have been developed to achieve this efficiently and with minimal racemization.[18] These are broadly categorized into phosphonium and aminium (uronium) salts.

| Reagent Class | Examples | Mechanism of Action |

| Aminium (Uronium) Salts | HBTU, TBTU, HATU, HCTU | React with the Fmoc-amino acid in the presence of a base (e.g., DIPEA) to form a highly reactive O-acylisourea active ester.[17] |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Similar to aminium salts, they form reactive esters. PyBOP and PyAOP are known for their high coupling efficiency. |

| Carbodiimides | DCC, DIC | Historically significant, but their use can lead to the formation of an N-acylurea byproduct and higher rates of racemization. Often used with additives like HOBt.[17] |

HATU and HCTU are among the most efficient coupling reagents, especially for sterically hindered amino acids, due to the formation of highly reactive OAt esters.

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.[4] This is typically achieved by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA).[4][9][19]

During this process, reactive cationic species are generated from the protecting groups, which can modify nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys). To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail to trap these reactive species.[20]

Common Cleavage Cocktails:

| Cocktail Components | Target Residues & Purpose |

| TFA / H₂O / TIS (95:2.5:2.5) | A general-purpose cocktail. Triisopropylsilane (TIS) is an efficient scavenger for carbocations. |

| Reagent K: TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A more complex and potent mixture for peptides containing multiple sensitive residues.[20] However, with modern protecting groups, its use is less frequent.[20] |

Experimental Protocols: A Self-Validating System

The following protocols represent standard, field-proven methodologies for manual Fmoc SPPS.

Protocol: Manual Fmoc SPPS Cycle

Materials:

-

Fmoc-protected amino acids

-

Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal acids)[15]

-

Coupling reagent (e.g., HCTU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine in DMF

-

Amine-free DMF

-

Dichloromethane (DCM)

-

Manual synthesis vessel (fritted glass funnel or specialized reactor)[12]

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.[15]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 7-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 7-10 minutes.[17]

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.[15]

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HCTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 3-8 minutes.[17]

-

Add the activated amino acid solution to the resin.

-

Agitate for 15-60 minutes. Coupling times may need to be extended for longer peptides or difficult sequences.[15]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Repeat: Return to Step 2 for the next amino acid in the sequence.

Protocol: Cleavage and Deprotection

Materials:

-

Peptide-resin (dried)

-

Cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[20]

-

Cleavage Reaction:

-

Place the dried resin in a reaction vessel.

-

Add the cleavage cocktail to the resin.

-

Agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

-

Isolation:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold ether 2-3 more times.

-

-

Drying: Dry the crude peptide pellet under vacuum.

Troubleshooting and Advanced Considerations

Common Challenges in Fmoc SPPS

-

Aggregation: As the peptide chain elongates, it can aggregate, leading to incomplete coupling and deprotection.[21] This is a more significant issue in Fmoc chemistry compared to Boc chemistry.[21] Strategies to mitigate this include using specialized resins, chaotropic salts, or elevated temperatures.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to forming a stable five-membered ring (aspartimide) under basic conditions, which can lead to byproducts.[22] Using specific protecting groups for Asp or milder deprotection conditions can minimize this side reaction.[22]

-

Racemization: The activation of amino acids carries a risk of racemization, particularly for certain residues like histidine and cysteine. The choice of coupling reagent and base is critical to suppress this.[18]

Orthogonal Protecting Groups for Complex Peptides

For the synthesis of branched, cyclic, or post-translationally modified peptides, additional orthogonal protecting groups are required for the amino acid side chains.[][22][23] These groups can be selectively removed on-resin without affecting the Nα-Fmoc group or other side-chain protecting groups.[23][24]

| Protecting Group | Removal Condition | Use Case |

| ivDde / Dde | 2% Hydrazine in DMF | Protection of lysine or ornithine side chains for on-resin branching or labeling.[24] |

| Mtt / Mmt | 1% TFA in DCM (highly acid-labile) | Similar applications to ivDde/Dde, offering an alternative orthogonal scheme.[24] |

| Alloc | Pd(0) catalyst | Protection of amines or carboxylic acids. |

Peptide Analysis and Purification

Following cleavage, the crude peptide must be analyzed for purity and purified.

-

Purity Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for assessing peptide purity.[25][26][27][28] Mass spectrometry (MS) is used to confirm the molecular weight of the desired product.[25]

-

Purification: Preparative RP-HPLC is typically used to purify the target peptide to >95% purity for most research applications.[4]

Conclusion: The Enduring Power of Fmoc Chemistry

The Fmoc protecting group, with its mild deprotection conditions and orthogonal compatibility, has become the cornerstone of modern solid-phase peptide synthesis.[22] It has enabled the routine and often automated synthesis of a vast array of peptides, from simple linear sequences to complex modified structures, driving innovation in drug discovery, materials science, and biomedical research. A thorough understanding of the underlying chemical principles and the practical nuances of the Fmoc SPPS workflow, as detailed in this guide, is essential for any scientist seeking to harness the full potential of this powerful synthetic strategy.

References

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Self-Supplied Source.

- Focus on FMOC chemistry. (n.d.). LGC Standards.

- Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Why Fmoc-Protected Amino Acids Dominate SPPS?. (n.d.). BOC Sciences.

- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.

- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (n.d.). Benchchem.

- Solid Phase Peptide Synthesis (SPPS) explained. (2023, June 5). Bachem.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. (n.d.). Total Synthesis.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Laboratory.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC.

- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.

- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation. (2025, September 24). CEM Corporation.

- Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH.

- Introduction To The FMOC Approach: solid phase peptide syntheses. (2025, August 11). YouTube.

- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. (2014, October 21). ResearchGate.

- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac.

- Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. (n.d.). PubMed.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). BOC Sciences.

- Coupling Reagents. (n.d.). Aapptec Peptides.

- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.

- Planning a Peptide Synthesis. (n.d.). AAPPTec.

- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Self-Supplied Source.

- HPLC Analysis Methods for Peptide Characterization | Laboratory Research. (2024, November 13). Biovera.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.

- Methods for Removing the Fmoc Group. (n.d.). Self-Supplied Source.

- What is solid phase peptide synthesis?. (2023, January 31). Biotage.

- Quality Control of Amino Acids & Peptides: A Guide. (n.d.). Bachem.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Self-Supplied Source.

- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. (2018, June 21). ACS Publications.

- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022, February 21). American Chemical Society.

- Peptide synthesis. (n.d.). Wikipedia.

- Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. (2025, August 9). ResearchGate.

- Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Self-Supplied Source.

- Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage | LCGC International. (2023, July 6). LCGC International.

- How can ı remove Fmoc from solution phase peptide?. (2016, March 25). ResearchGate.

- Redalyc.Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Self-Supplied Source.

Sources

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. bachem.com [bachem.com]

- 13. jpt.com [jpt.com]

- 14. biotage.com [biotage.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. peptide.com [peptide.com]

- 17. chempep.com [chempep.com]

- 18. bachem.com [bachem.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 21. peptide.com [peptide.com]

- 22. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. peptide.com [peptide.com]

- 24. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 25. almacgroup.com [almacgroup.com]

- 26. ijsra.net [ijsra.net]

- 27. biovera.com.au [biovera.com.au]

- 28. bachem.com [bachem.com]

Methodological & Application

Application Note: Advanced Protocols for Fmoc-Leu-Leu-OH Coupling

Abstract

The incorporation of the hydrophobic dipeptide motif Leucine-Leucine (Leu-Leu) presents distinct challenges in solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). While sequential addition of single Fmoc-Leu-OH residues is standard, the use of the pre-formed dipeptide building block Fmoc-Leu-Leu-OH is increasingly favored to mitigate "difficult sequence" aggregation and accelerate production of protease inhibitors (e.g., proteasome inhibitors). However, coupling Fmoc-Leu-Leu-OH introduces a critical risk: C-terminal epimerization (racemization) via oxazolone formation. This Application Note details the mechanistic causality of this side reaction and provides a validated, low-racemization protocol utilizing DIC/Oxyma activation.

Critical Considerations: The "Why" Behind the Protocol

The Racemization Trap

It is imperative to distinguish between coupling a single amino acid and a dipeptide.

-

Single Amino Acid (Fmoc-Leu-OH): The N-terminal Fmoc group is a carbamate (urethane). It effectively lowers the nucleophilicity of the acyl oxygen, preventing the formation of the oxazolone intermediate. Racemization is negligible.

-

Dipeptide (Fmoc-Leu-Leu-OH): The C-terminal Leucine is activated. The internal amide bond (between the two Leucines) is an amide, not a carbamate. The carbonyl oxygen of this penultimate residue is highly nucleophilic and attacks the activated C-terminus, forming a 5(4H)-oxazolone. This intermediate rapidly loses chirality at the C-alpha position.

Solubility and Aggregation

The Leu-Leu motif is highly hydrophobic. On-resin aggregation leads to incomplete coupling and deletion sequences.

-

Solvent Choice: While DMF is standard, the addition of DCM (to improve resin swelling) or NMP (to disrupt aggregation) is recommended for this specific hydrophobic block.

-

Temperature: Unlike standard SPPS where heating (e.g., 60°C) improves coupling, heating Fmoc-Leu-Leu-OH coupling is dangerous due to accelerated racemization. Room temperature (RT) or 0°C is required.

Visualizing the Mechanism

The following diagram illustrates the racemization pathway that necessitates the specific protocols below.

Figure 1: Mechanism of C-terminal racemization via oxazolone formation during dipeptide activation.[1][2]

Validated Protocols

Protocol A: Fragment Condensation (Coupling Fmoc-Leu-Leu-OH)

Objective: Couple the dipeptide unit to a resin-bound amine while minimizing racemization (<2%). Recommended Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[3][4][5] Avoid: HATU/HBTU with DIPEA (High racemization risk).

| Component | Standard Scale (0.1 mmol) | Equivalents | Role |

| Resin | 0.1 mmol loading | 1.0 | Solid Support |

| Fmoc-Leu-Leu-OH | 140 mg (approx) | 3.0 | Building Block |

| Oxyma Pure | 43 mg | 3.0 | Racemization Suppressor |

| DIC | 47 µL | 3.0 | Activator (Base-free) |

| Solvent | DMF (Dry) | 2-3 mL | Medium |

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DCM for 20 mins, then wash 3x with DMF. Ensure N-terminal Fmoc removal (20% Piperidine/DMF) prior to this step.[4][6]

-

Pre-Activation (Critical):

-

Coupling:

-

Add the cold pre-activated mixture to the resin.

-

Agitate gently at Room Temperature (do not heat).

-

Reaction time: 2 to 4 hours . (Longer times are safer than higher temperatures).

-

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using fresh reagents.

-

Capping (Optional but Recommended): Acetic anhydride/Pyridine in DMF to cap unreacted amines if the sequence is long.

Protocol B: Sequential Synthesis (Fmoc-Leu-OH + Fmoc-Leu-OH)

Objective: Build the Leu-Leu motif step-by-step. This is standard but prone to aggregation. Recommended Reagents: HATU/DIPEA (High reactivity required for steric bulk).

| Component | Equivalents | Role |

| Fmoc-Leu-OH | 5.0 | Amino Acid |

| HATU | 4.9 | Strong Activator |

| DIPEA | 10.0 | Base |

Step-by-Step Methodology:

-

Coupling 1 (C-terminal Leu): Standard coupling to resin.

-

Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash extensively with DMF.[4][6][8]

-

Coupling 2 (N-terminal Leu):

-

Dissolve Fmoc-Leu-OH and HATU in DMF.

-

Add DIPEA immediately before adding to resin.

-

Optimization: Perform this coupling at 50°C for 20 minutes (microwave) or 60 minutes (conventional heat) to overcome aggregation. Note: Heating is safe here because Fmoc-Leu-OH does not form an oxazolone.

-

Quality Control & Troubleshooting

Data Analysis: Expected Impurities

When analyzing the crude peptide via HPLC/MS, look for the following specific shifts indicating failure modes.

| Impurity Type | Mass Shift (Δ) | Cause | Solution |

| D-Isomer (Epimer) | 0 Da (Separable on Chiral HPLC) | Racemization during coupling | Switch from HATU/DIPEA to DIC/Oxyma; Lower Temp. |

| Deletion (-Leu) | -113 Da | Incomplete coupling (Aggregation) | Double couple; Use "Magic Mixture" (DCM/DMF/NMP). |

| Guanidinylation | +42 Da | Uronium salt reaction with N-term | Reduce excess HATU; Pre-activate longer before adding base. |

Aggregation Troubleshooting Workflow

If the coupling of Fmoc-Leu-Leu-OH is incomplete despite standard protocols, follow this logic:

Figure 2: Decision matrix for resolving difficult couplings due to hydrophobic aggregation.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

-

Sigma-Aldrich. (2023). Fmoc-Leu-Leu-OH Product Specification and Handling. MilliporeSigma. [9]

Sources

- 1. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. digital.csic.es [digital.csic.es]

- 8. chempep.com [chempep.com]

- 9. Fmoc-Leu-OH = 97.0 35661-60-0 [sigmaaldrich.com]

Application Notes and Protocols for the Deprotection of Fmoc-Leu-Leu-OH

Introduction: The Critical Nature of the Fmoc Deprotection Step in Solid-Phase Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the fluorenylmethyloxycarbonyl (Fmoc) strategy stands as a cornerstone for the assembly of peptides. The iterative cycle of coupling and deprotection hinges on the selective and complete removal of the temporary Fmoc protecting group from the N-terminal α-amino group of the growing peptide chain. This deprotection step is arguably one of the most critical operations in SPPS, as its efficiency directly dictates the purity and yield of the final peptide product. Incomplete deprotection leads to deletion sequences, while side reactions can result in undesired peptide modifications, complicating purification and compromising the integrity of the research or therapeutic agent being developed.

This guide provides an in-depth exploration of the techniques and reagents for the deprotection of Fmoc-protected dipeptides, with a specific focus on Fmoc-Leu-Leu-OH. The Leu-Leu motif, characterized by its hydrophobicity, can present challenges related to aggregation during synthesis.[1][2] Therefore, robust and optimized deprotection protocols are paramount. We will delve into the mechanistic underpinnings of Fmoc removal, present detailed, field-proven protocols for both standard and alternative reagents, and offer insights into troubleshooting common issues.

The Mechanism of Fmoc Deprotection: A Tale of Base-Mediated Elimination

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction (E1cB mechanism).[3] The process is favored in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which effectively solvate the reacting species.[1][4]

The reaction proceeds in two distinct steps:

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[1][2]

-

β-Elimination: This initial deprotonation leads to the formation of a carbanion, which is stabilized by the aromatic system. The unstable intermediate then undergoes a rapid β-elimination, cleaving the C-O bond and releasing the free amine of the peptide, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF).[1][2]

-

DBF Adduct Formation: The liberated DBF is a potent electrophile and is immediately trapped by the excess secondary amine base present in the reaction mixture to form a stable adduct. This scavenging of DBF is crucial to prevent its reaction with the newly liberated N-terminal amine of the peptide, which would result in a permanently blocked chain.[1]

Figure 1: The mechanistic pathway of Fmoc deprotection by piperidine.

Reagents for Fmoc Deprotection: A Comparative Overview

While piperidine has long been the gold standard for Fmoc removal, several alternatives have emerged, driven by considerations of safety, regulatory status, and specific synthetic challenges. The choice of reagent can significantly impact the outcome of the synthesis.[1]

| Reagent | Typical Concentration | pKa | Key Advantages | Potential Considerations |

| Piperidine (PP) | 20-30% in DMF or NMP | 11.1 | High efficiency, rapid kinetics, well-established protocols.[1][5][6] | Regulated substance in some regions, can promote aspartimide formation.[1][4] |

| 4-Methylpiperidine (4-MP) | 20% in DMF | ~10.8 | Similar efficiency to piperidine, less regulated, considered less toxic.[1][2][7] | Can be more expensive than piperidine. |

| Piperazine (PZ) | 5-10% (w/v) in DMF/EtOH | 9.73 | Less basic, can reduce aspartimide formation, solid reagent (easier handling).[1][3] | Lower solubility may require co-solvents like ethanol, potentially slower kinetics.[1] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-5% in DMF or NMP | ~13.5 | Very strong, non-nucleophilic base; rapid deprotection. | Can cause side reactions if not used carefully, often used in combination with a nucleophilic scavenger like piperazine.[3][6] |

| Diethylamine (DEA) | 10-60% in DMF or DMA | ~10.9 | Inexpensive alternative.[8] | Significantly slower reaction times compared to cyclic secondary amines.[8] |

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating steps for monitoring the reaction progress and ensuring the complete removal of the Fmoc group before proceeding to the next coupling cycle.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is the most widely used method for Fmoc deprotection and is suitable for the majority of peptide sequences, including Fmoc-Leu-Leu-OH.

Materials:

-

Fmoc-Leu-Leu-OH loaded resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

-

Washing Solvent: DMF

-

Reaction vessel (manual or automated synthesizer)

Procedure:

-

Resin Swelling: Swell the Fmoc-Leu-Leu-OH loaded resin in DMF for 30-60 minutes.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 3-5 minutes at room temperature.

-

Drain and Second Deprotection: Drain the deprotection solution. Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove the piperidine and the piperidine-DBF adduct.

-

Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads.[2][9] A deep blue color indicates the presence of a free primary amine and thus, complete deprotection.[2][9] If the test is negative or weak, repeat steps 3 and 4.

Causality Behind Experimental Choices:

-

Two-Step Deprotection: The initial short deprotection step quickly removes a significant portion of the Fmoc groups, while the second, longer step ensures the reaction goes to completion, which is especially important for sterically hindered or aggregated sequences.

-

Extensive Washing: Thorough washing is critical to prevent the carryover of piperidine into the subsequent coupling step, which would cause the immediate deprotection of the newly added Fmoc-amino acid.[7]

Protocol 2: Alternative Fmoc Deprotection using 4-Methylpiperidine (4-MP)

This protocol is an excellent alternative to the standard piperidine method, offering similar efficiency with potential safety and regulatory benefits.[1]

Materials:

-

Fmoc-Leu-Leu-OH loaded resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

4-Methylpiperidine, reagent grade

-

Deprotection Solution: 20% (v/v) 4-methylpiperidine in DMF.

-

Washing Solvent: DMF

-

Reaction vessel

Procedure:

The procedure is identical to Protocol 1, substituting the 20% piperidine in DMF solution with 20% 4-methylpiperidine in DMF. Reaction times and washing steps remain the same.

Protocol 3: Mild Deprotection using Piperazine to Minimize Side Reactions

For sequences prone to side reactions like aspartimide formation, a less basic deprotection reagent such as piperazine can be advantageous.[3]

Materials:

-

Fmoc-Leu-Leu-OH loaded resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Ethanol (EtOH), reagent grade

-

Piperazine, reagent grade

-

Deprotection Solution: 10% (w/v) piperazine in DMF/EtOH (9:1). Note: The addition of ethanol improves the solubility of piperazine.[1]

-

Washing Solvent: DMF

-

Reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Deprotection: Drain the DMF and add the 10% piperazine solution. Agitate for 20-30 minutes. A single, longer deprotection step is often sufficient, but for difficult sequences, a two-step process similar to Protocol 1 can be employed.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

-

Monitoring: Perform a ninhydrin test to confirm complete deprotection.

Monitoring the Deprotection Reaction

Visual confirmation of complete deprotection is a cornerstone of trustworthy SPPS.

Figure 2: A self-validating workflow for Fmoc deprotection.

Another common method for monitoring deprotection, particularly in automated synthesizers, is through UV spectrophotometry. The piperidine-DBF adduct has a characteristic UV absorbance maximum around 300-312 nm.[1][8] By monitoring the absorbance of the solution flowing from the reaction vessel, one can track the progress of the deprotection reaction in real-time.

Troubleshooting Incomplete Deprotection of Fmoc-Leu-Leu-OH

The hydrophobic nature of the Leu-Leu dipeptide can sometimes lead to peptide aggregation on the solid support, hindering the access of the deprotection reagent to the Fmoc group.[1][2] This can result in slow or incomplete deprotection.

Symptoms:

-

Weak or negative ninhydrin test.

-

Low yield of the final peptide.

-

Presence of deletion sequences (peptide minus one or more amino acids) in the final product as identified by mass spectrometry.

Solutions:

-

Increase Reaction Time/Temperature: Extend the duration of the second deprotection step to 30 minutes or longer. In some automated synthesizers, microwave-assisted deprotection can be employed to increase the reaction kinetics.[1]

-

Use a Stronger Deprotection Cocktail: A solution of 2% DBU and 5% piperazine in NMP has been shown to be effective in disrupting aggregation and promoting complete deprotection.[3]

-

Solvent Choice: NMP is sometimes a better solvent than DMF for disrupting peptide aggregation.[1] Consider switching to NMP as the primary solvent for both deprotection and washing steps.

-

Chaotropic Agents: In severe cases of aggregation, the addition of chaotropic agents like a low concentration of guanidinium chloride to the deprotection solution can help to disrupt secondary structures and improve reagent accessibility.

Conclusion

The successful deprotection of the Fmoc group is a fundamental prerequisite for high-fidelity solid-phase peptide synthesis. For the Fmoc-Leu-Leu-OH dipeptide, standard protocols utilizing 20% piperidine in DMF are generally robust. However, a thorough understanding of the underlying mechanism, awareness of potential challenges such as peptide aggregation, and knowledge of alternative reagents and troubleshooting strategies are essential for the modern peptide chemist. By employing the detailed protocols and self-validating workflows described in these application notes, researchers can enhance the reliability and success rate of their peptide synthesis endeavors.

References

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - National Center for Biotechnology Information (PMC). [Link]

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. - ACS Omega. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. - Stanford University. [Link]

-

Methods for Removing the Fmoc Group. - Springer Nature Experiments. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). - University of California, Irvine. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. - Luxembourg Bio Technologies. [Link]

-

Green Chemistry - In situ Fmoc removal. - Royal Society of Chemistry. [Link]

-

Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. - ACS Green Chemistry Institute. [Link]

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry. - YouTube. [Link]

-

impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. - ResearchGate. [Link]

Sources

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 6. Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. peptide.com [peptide.com]

- 8. renyi.hu [renyi.hu]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Applications of Fmoc-leu-leu-OH in therapeutic peptide development.

Application Note: Fmoc-Leu-Leu-OH in Therapeutic Peptide Development

Executive Summary

Fmoc-Leu-Leu-OH (Fmoc-L-Leucyl-L-Leucine) is a high-purity dipeptide building block that serves as a critical accelerator in the synthesis of hydrophobic therapeutic peptides. While standard Solid Phase Peptide Synthesis (SPPS) typically utilizes single amino acid couplings (e.g., Fmoc-Leu-OH), the direct incorporation of the Fmoc-Leu-Leu-OH dipeptide unit offers distinct kinetic and structural advantages.

This guide details the application of Fmoc-Leu-Leu-OH in three high-value therapeutic areas:

-

Overcoming "Difficult Sequence" Aggregation: Mitigating on-resin aggregation in leucine-rich repeats (LRRs).

-

Protease Inhibitor Development: Streamlining the synthesis of aldehyde and boronate-based inhibitors (e.g., Proteasome/Calpain inhibitors).

-

Self-Assembling Biomaterials: Fabrication of supramolecular hydrogels for drug delivery.

Technical Rationale: Why the Dipeptide?

In therapeutic peptide manufacturing, the "Leu-Leu" motif is ubiquitous but chemically troublesome. It appears frequently in signal peptides, leucine zippers, and antimicrobial peptides.

| Challenge in Standard SPPS | Advantage of Fmoc-Leu-Leu-OH |

| Beta-Sheet Aggregation | Hydrophobic Leu-rich chains often aggregate on-resin after 5-6 residues, causing incomplete coupling (deletion sequences). |

| Coupling Efficiency | Coupling a bulky dipeptide (Fmoc-Leu-Leu-OH) reduces the number of reaction steps by 50% for that specific motif, minimizing truncation errors. |

| Stereochemical Control | Using a pre-purified dipeptide guarantees the internal amide bond stereochemistry, reducing the risk of racemization during the critical Leu-Leu bond formation on-resin. |

Application I: High-Fidelity SPPS of Hydrophobic Domains

Context: Synthesis of antimicrobial peptides (AMPs) or transmembrane domains often fails due to inter-chain association (beta-sheet formation) on the resin.

Protocol: Dipeptide Coupling Strategy

Materials:

-

Resin: Rink Amide MBHA (Loading 0.5 mmol/g)

-

Reagent: Fmoc-Leu-Leu-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), DIEA (6 eq).

-

Solvent: DMF / NMP (1:1 ratio to disrupt aggregation).

Step-by-Step Methodology:

-

Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF (3x).

-

Deprotection: Remove N-terminal Fmoc with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

-

Activation (The Critical Step):

-

Note: Dipeptides are bulkier than single amino acids. Standard HBTU/DIC activation may be too slow.

-

Dissolve Fmoc-Leu-Leu-OH and HOAt in NMP.

-

Add HATU , followed immediately by DIEA .

-

Pre-activation time: 30 seconds (Do not exceed, to prevent racemization of the C-terminal Leu).

-

-

Coupling:

-

Monitoring: Perform a Kaiser Test. If slightly positive (due to steric bulk), perform an acetylation cap (Acetic Anhydride/Pyridine) to terminate unreacted chains.

Application II: Synthesis of Covalent Protease Inhibitors

Context: Many proteasome inhibitors (like MG132) and Calpain inhibitors possess a Leu-Leu-Leu or Leu-Leu-Phe core capped with a reactive "warhead" (aldehyde, boronate, epoxyketone). Using Fmoc-Leu-Leu-OH simplifies the synthesis of these pharmacophores.

Workflow Visualization

Figure 1: Convergent synthesis of peptide aldehyde inhibitors using Fmoc-Leu-Leu-OH to install the recognition motif in a single step.

Application III: Self-Assembling Peptide Hydrogels

Context: Fmoc-dipeptides are a leading class of hydrogelators for tissue engineering. The Fmoc group provides pi-pi stacking interactions, while the Leu-Leu side chains provide hydrophobic interlocking.

Protocol: pH-Switch Hydrogelation

Objective: Create a rigid, biocompatible hydrogel for drug encapsulation.

Materials:

-

Sodium Hydroxide (0.5 M NaOH).

-

Phosphate Buffered Saline (PBS, 10x).

-

Hydrochloric Acid (0.1 M HCl).

Methodology:

-

Solubilization:

-

Weigh 10 mg of Fmoc-Leu-Leu-OH into a glass vial.

-

Add 200 µL of deionized water.

-

Dropwise addition of 0.5 M NaOH with vortexing until the solution becomes clear (pH ~10-11). The carboxylate is deprotonated, solubilizing the peptide.

-

-

Triggering Assembly:

-

Add 800 µL of PBS (or cell culture media).

-

Critical Step: Slowly adjust pH back to physiological range (7.4) using 0.1 M HCl.

-

Observation: As the pH approaches the pKa of the C-terminal carboxyl group, the charge is neutralized. The hydrophobic effect and Fmoc pi-stacking dominate, causing rapid fibrillization.

-

-

Gelation Verification:

-

Invert the vial. A stable hydrogel should not flow.

-

Rheology Target: Storage Modulus (G') > Loss Modulus (G'') by at least 1 order of magnitude.

-

Troubleshooting Hydrogels:

-

Precipitate instead of Gel: pH dropped too fast. Use a weaker acid (e.g., GDL - Glucono-delta-lactone) for slow, homogeneous acidification.

Quantitative Comparison: Fmoc-Leu-OH vs. Fmoc-Leu-Leu-OH

| Metric | Sequential Coupling (Fmoc-Leu-OH x2) | Block Coupling (Fmoc-Leu-Leu-OH) |

| Synthesis Time | 4-6 Hours (2 cycles) | 2-3 Hours (1 cycle) |

| Solvent Consumption | High (2x washes) | Low (1x wash) |

| Deletion Impurities | Risk of des-Leu (n-1) species | Risk of des-LeuLeu (n-2) species (Easier to purify) |

| Cost | Lower raw material cost | Higher raw material cost, lower operational cost |

References

-

Fmoc Solid Phase Peptide Synthesis (SPPS) Protocols. University of California, Irvine. Detailed standard operating procedures for Fmoc chemistry. Link

-

Peptide-Based Hydrogels for Drug Delivery. National Institutes of Health (NIH). Review of Fmoc-peptide self-assembly mechanisms and applications. Link

-

Synthesis of Peptide Aldehydes. Journal of Medicinal Chemistry. Methodologies for converting Fmoc-alcohols to aldehyde inhibitors. Link

-

Fmoc-Leu-Leu-OH Product Data. Chem-Impex International. Technical specifications and solubility data for the dipeptide. Link

-

Antimicrobial Activity of Fmoc-Peptides. RSC Advances. Investigation into the antibacterial properties of supramolecular Fmoc-peptide assemblies. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc-Leu-Leu-OH Coupling

Welcome to our dedicated technical support guide for optimizing the coupling of Fmoc-Leu-Leu-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this sterically hindered dipeptide. Here, we provide in-depth, evidence-based solutions in a direct question-and-answer format, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fmoc-Leu-Leu-OH coupling is sluggish or incomplete, as indicated by a positive Kaiser test. What are the primary causes and immediate troubleshooting steps?

A positive Kaiser test after the coupling of Fmoc-Leu-Leu-OH indicates the presence of unreacted free primary amines on the resin, signifying an incomplete reaction.[1] The primary culprit is often steric hindrance. The bulky isobutyl side chains of the two consecutive leucine residues can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Another common cause is peptide aggregation on the solid support, where inter-chain hydrogen bonding renders the reactive sites inaccessible.[2]

Immediate Troubleshooting Steps:

-

Recouple (Double Coupling): Do not proceed to the next Fmoc deprotection step. Immediately perform a second coupling reaction. This is often sufficient to drive the reaction to completion. For particularly difficult sequences, using a fresh mixture of reagents for the second coupling is recommended.[3][4]

-

Extend the Coupling Time: For a standard single coupling, if you anticipate difficulty, extend the reaction time from the typical 1-2 hours to 4 hours or even overnight.[5] Monitor the progress with a Kaiser test at intervals.

-

Increase Reagent Equivalents: Upping the equivalents of Fmoc-Leu-Leu-OH and the coupling reagents from the standard 3-5 equivalents to 5-8 equivalents can increase the reaction rate by shifting the equilibrium towards product formation.

Q2: Which coupling reagents and additives are most effective for a sterically hindered dipeptide like Fmoc-Leu-Leu-OH?

Standard carbodiimide activators like DIC (N,N'-diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole) may be insufficient for this demanding coupling. More potent activating agents are highly recommended to overcome the steric barrier.

Recommended Coupling Reagent Combinations:

| Coupling Reagent | Additive | Base (Equivalents) | Key Advantages & Considerations |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | N/A (contains HOAt moiety) | DIPEA (2-4 eq.) or 2,4,6-Collidine | Highly reactive, fast kinetics. Excellent for hindered couplings.[3][6][7] The gold standard for difficult sequences. |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | N/A (contains Cl-HOBt moiety) | DIPEA (2-4 eq.) or 2,4,6-Collidine | More cost-effective than HATU with comparable reactivity for many applications.[3][8] |

| DIC (N,N'-Diisopropylcarbodiimide) | OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) | DIPEA (2-4 eq.) | OxymaPure is a superior, non-explosive alternative to HOBt, offering faster reaction rates and reduced racemization.[6][9][10] |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | N/A | DIPEA (2-4 eq.) | A phosphonium-based reagent that is effective for hindered couplings and can reduce certain side reactions.[6] |

-

Expert Insight: While HATU is often the first choice for difficult couplings, a combination of DIC and OxymaPure® provides a potent, safe, and cost-effective alternative that often matches or exceeds the performance of HOBt-based systems.[6][9] For cyclization or fragment condensation steps where the coupling reagent is in excess, phosphonium salts like PyBOP are recommended to avoid side reactions.[11]

Q3: I suspect peptide aggregation is contributing to my poor coupling efficiency. How can I diagnose and mitigate this?

Aggregation occurs when the growing peptide chain, attached to the resin, folds into a stable secondary structure (like a β-sheet) and interacts with other peptide chains.[2] This physically blocks the N-terminal amine, preventing it from reacting.

Diagnostic Signs of Aggregation:

-

The resin beads clump together and do not swell properly in the solvent.

-

Slow or incomplete Fmoc deprotection, even with fresh reagent.[12]

-

A positive Kaiser test that persists even after a second coupling.

Mitigation Strategies:

-

Solvent Choice: Switch from DMF (N,N-Dimethylformamide) to NMP (N-Methyl-2-pyrrolidone), which has better solvating properties for aggregating sequences. Adding up to 25% DMSO (Dimethyl sulfoxide) to the DMF or NMP can also help disrupt hydrogen bonding.[2]

-

Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) can provide enough energy to break up the secondary structures causing aggregation.[2] Microwave-assisted SPPS is particularly effective for this.[13]

-

Chaotropic Salts: Adding chaotropic salts like LiCl (0.8 M) to the coupling mixture can disrupt the hydrogen bond networks responsible for aggregation.

Q4: How can I minimize the risk of racemization during the activation and coupling of Fmoc-Leu-Leu-OH?

Racemization, the conversion of the L-amino acid to a D-amino acid, is a significant risk during the activation step, especially with prolonged activation times or the use of strong bases.[2] The activated carboxyl group can form an oxazolone intermediate, which is prone to deprotonation and subsequent loss of stereochemistry.[2][14]

Strategies to Minimize Racemization:

-

Use Racemization-Suppressing Additives: Additives like HOAt (found in HATU) and OxymaPure® are highly effective at suppressing racemization compared to HOBt.[2][3][9]

-

Avoid Excess Base: Use the minimum amount of base (e.g., DIPEA) required for the reaction. Typically, 2 equivalents relative to the amino acid are sufficient. Using a less hindered base like 2,4,6-collidine can also be beneficial.

-

Limit Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation. Do not let the activated mixture sit for extended periods. A pre-activation time of 2 minutes is often sufficient.[9]

Experimental Protocols & Workflows

Protocol 1: Double Coupling for Fmoc-Leu-Leu-OH

This protocol should be initiated after a standard coupling reaction has been performed and a subsequent Kaiser test indicates the presence of free amines.

-

Resin Wash: After the initial coupling solution is drained, wash the resin thoroughly with DMF (3 x 1 min) to remove any residual reagents and byproducts.

-

Prepare Fresh Reagents: Prepare a fresh solution of Fmoc-Leu-Leu-OH (3-5 eq.), your chosen coupling reagent (e.g., HATU, 3-5 eq.), and base (e.g., DIPEA, 6-10 eq.) in DMF or NMP.

-

Second Coupling: Add the freshly prepared coupling solution to the resin.

-

Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring: After the second coupling, perform a Kaiser test to confirm the absence of free amines (a negative result is indicated by a yellow/colorless solution and beads).[15]

-

Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) to prepare for the next deprotection step.

Protocol 2: Qualitative Kaiser Test for Monitoring Coupling Completion